molecular formula C5H10OS B043820 Thian-2-ol CAS No. 14711-63-8

Thian-2-ol

Cat. No. B043820
CAS RN: 14711-63-8
M. Wt: 118.2 g/mol
InChI Key: LYNLMSYCBSCQEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of thiophene and thiane derivatives often involves complex chemical reactions, providing insights into potential synthetic routes for "Thian-2-ol". For instance, oligo(thienylfuran)s were synthesized through repetitive Stille coupling reactions, showcasing a method that might be adaptable for "Thian-2-ol" synthesis due to the involvement of thiophene units (Miyata et al., 2005). Similarly, the synthesis of 2,3-dioxo-1,4-butanedial as a thiane derivative highlights a versatile approach to creating thiane-related structures, which could potentially be applied or modified for "Thian-2-ol" (Goswami et al., 2009).

Molecular Structure Analysis

The molecular structure of thiophene and thiane derivatives has been extensively studied, providing a basis for understanding "Thian-2-ol". For example, oligo(thienylfuran)s demonstrate nearly planar pi-conjugated systems with specific inter-ring dihedral angles, offering insights into the potential molecular conformation of "Thian-2-ol" (Miyata et al., 2005).

Chemical Reactions and Properties

Chemical reactions and properties of thiophene and thiane derivatives can inform the reactivity of "Thian-2-ol". For instance, the palladium-catalyzed C-H homocoupling of bromothiophene derivatives presents a method for creating oligothiophenes with well-defined structures, indicating potential reactivity paths for "Thian-2-ol" derivatives (Takahashi et al., 2006).

Physical Properties Analysis

The physical properties of thiophene and thiane derivatives, such as their crystallization behavior and thermal stability, offer insights into the physical characteristics that "Thian-2-ol" might exhibit. The crystalline structure of thiostannate derivatives, for example, provides information on potential solid-state behaviors of "Thian-2-ol" (Li et al., 1997).

Chemical Properties Analysis

The chemical properties of thiophene and thiane derivatives, including their optical and electrochemical properties, give clues to how "Thian-2-ol" might behave under various chemical conditions. The study of thiophene-2-aryl-2H-benzotriazole-thiophene oligomers reveals how backbone modifications impact electronic properties, which could be relevant for understanding the chemical properties of "Thian-2-ol" (Pasker et al., 2011).

Scientific Research Applications

  • Organocatalysis : Thian-2-ol-derived thioureas have been identified as efficient hydrogen-bonding organocatalysts in the nucleophilic conjugate addition of formaldehyde hydrazones to α-unsaturated β-keto esters. This application is significant in the field of organic synthesis (Herrera et al., 2007).

  • Preparation of Axial 2-Substituted Thiane-1,1-Dioxides : Thian-2-ol can be used to synthesize axial 2-substituted thiane-1,1-dioxides via selective dialkylation of an α-dianion in an α-ketosulphone. This is a notable method in synthetic organic chemistry (Grossert et al., 1984).

  • Polymer Synthesis and Modification : The thiol-yne reaction, involving thiol groups like those in thian-2-ol, is used extensively in polymer synthesis, modification, and small molecule (bio)organic chemistry. This reaction is a part of "click chemistry," known for its efficiency and selectivity (Lowe, 2014).

  • Synthesis of Carbonyl Compounds : Thian-2-ol has been effective in the synthesis of carbonyl compounds like 2-oxo-1,3-propanedial monohydrate and 2,3-dioxo-1,4-butanedial as thiane derivatives, which are important in various chemical research areas (Goswami et al., 2009).

  • Molecular and Conformational Analysis : The chemical shifts of mono- and di-methyl-substituted thiane 1-oxides, derived from thian-2-ol, can be used for conformational analysis and identification of cis and trans isomers in different solvents. This has implications in stereochemistry and molecular structure studies (Barbarella et al., 1984).

  • Disease Diagnosis and Basic Research : Selective detection of thiols using reaction-based probes and sensors, which can involve thian-2-ol or its derivatives, is crucial in fundamental research and disease diagnosis. This is especially relevant in the context of detecting biological thiols (Peng et al., 2012).

  • Corrosion Inhibition : Thian-2-ol derivatives like 2-THD have been reported to act as mixed-type inhibitors in acidic environments, effectively suppressing corrosion processes on metal surfaces. This is particularly relevant in the field of materials science and engineering (Yüce & Kardaş, 2012).

  • Click Chemistry Applications : The Thiol-Michael addition reaction, involving thian-2-ol derivatives, is a highly efficient "green" reaction used in diverse applications ranging from small molecule synthesis to in situ polymer modifications in biological systems. This reaction is part of the broader area of click chemistry, known for its efficiency and wide applicability (Nair et al., 2014).

properties

IUPAC Name

thian-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c6-5-3-1-2-4-7-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNLMSYCBSCQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCSC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566103
Record name Thian-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thian-2-ol

CAS RN

14711-63-8
Record name Thian-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NS Zefirov, NM Shekhtman - Russian Chemical Reviews, 1971 - iopscience.iop.org
One of the problems of dynamic stereochemistry and conformational analysis—the anomeric effect—is surveyed, and is shown to be a general conformational phenomenon occurring …
Number of citations: 111 iopscience.iop.org

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